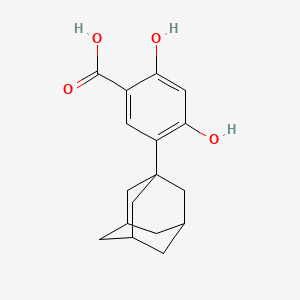

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid

Descripción general

Descripción

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid (5-ADHB) is a naturally occurring compound found in various plants and animals. It is a precursor to several important metabolites and has been studied extensively for its potential applications in biochemistry, physiology, and pharmacology. 5-ADHB is a potent antioxidant and has been used in a variety of laboratory experiments to study its antioxidant properties, as well as its potential use in treating various diseases.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid has been investigated for its antimicrobial properties. Researchers have explored its effectiveness against both Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans . The compound’s potential as an antimicrobial agent could have significant implications for drug development.

Anti-Inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies using the carrageenan-induced paw edema method in rats revealed that certain derivatives of 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid exhibit dose-dependent anti-inflammatory activity . These findings suggest its potential application in managing inflammatory conditions.

Chemical Synthesis and Characterization

The synthesis and characterization of related derivatives, such as N’-heteroarylidene-1-adamantylcarbohydrazides and 2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines, have also been explored . These compounds may have diverse applications beyond antimicrobial and anti-inflammatory effects.

Autoacylation Technique

Interestingly, 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique has been used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield . While not directly related to the compound itself, this method highlights its versatility in chemical reactions.

Mecanismo De Acción

Target of Action

The adamantyl group is known to improve the thermal and mechanical properties of polymers .

Mode of Action

It’s known that adamantyl-substituted compounds have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

It’s known that adamantane derivatives can be located in the lipid bilayer of liposomes, which could potentially influence their bioavailability .

Result of Action

It’s known that adamantane derivatives can have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Action Environment

It’s known that the adamantyl group can improve the thermal and mechanical properties of polymers , which could potentially influence the compound’s stability under various environmental conditions.

Propiedades

IUPAC Name |

5-(1-adamantyl)-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c18-14-5-15(19)13(4-12(14)16(20)21)17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,18-19H,1-3,6-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPPOEUQYCKODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C(=C4)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2758219.png)

![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)

![{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B2758225.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2758227.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2758239.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2758240.png)